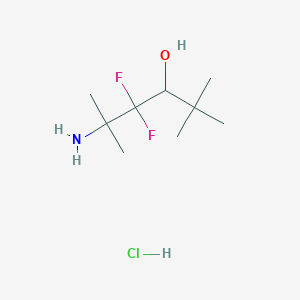
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is a chemical compound with the molecular formula C9H19ClF2NO
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Incorporation of the amino group through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous flow reactors to streamline the synthesis process, enhancing efficiency and scalability.
化学反応の分析
Types of Reactions
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various functionalized derivatives.
科学的研究の応用
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, modulating their activity and function. Specific pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
類似化合物との比較
Similar Compounds
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,4-Difluoro-2,2,5-trimethylhexan-3-amine: Lacks the hydroxyl group, affecting its reactivity and applications.
5-Amino-4,4-difluoro-2,2,5-trimethylhexanoic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is unique due to its combination of amino, difluoro, and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
分子式 |
C9H20ClF2NO |
|---|---|
分子量 |
231.71 g/mol |
IUPAC名 |
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19F2NO.ClH/c1-7(2,3)6(13)9(10,11)8(4,5)12;/h6,13H,12H2,1-5H3;1H |
InChIキー |
PFAWIDAAFQLKRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(C(C)(C)N)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


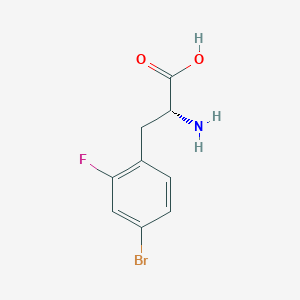
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
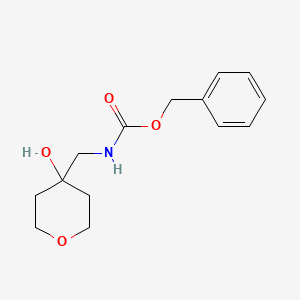

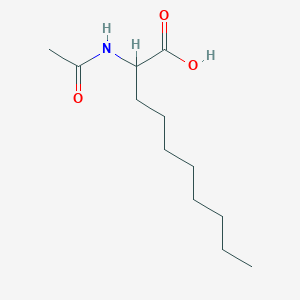
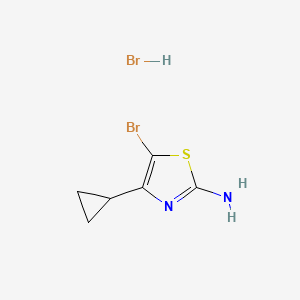
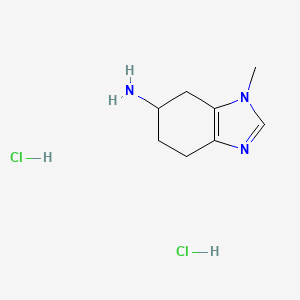
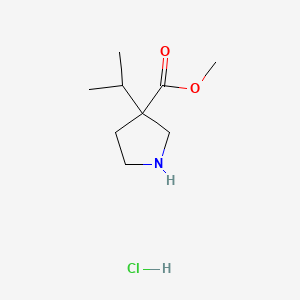
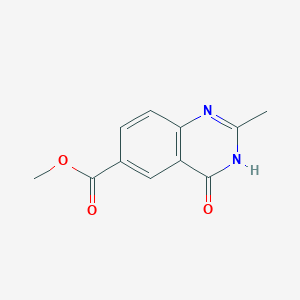
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
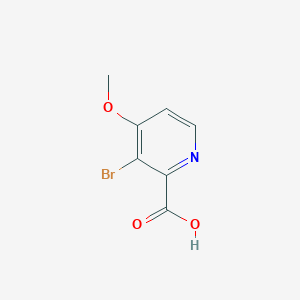

![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
